molecular formula C12H12O4 B8329316 2-(Acryloyloxy)ethylbenzoate

2-(Acryloyloxy)ethylbenzoate

Cat. No. B8329316
M. Wt: 220.22 g/mol
InChI Key: UNRDNFBAJALSEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09057950B2

Procedure details

A 500 ml round-bottom flask was initially charged with 51.1 g of hydroxyethyl acrylate in 100 ml of pyridine/toluene (1:1, v/v) together with 0.05 g of 2,6-di-tert-butyl-4-methylphenol at 0° C. and 65.0 g of benzoyl chloride were slowly added dropwise. The mixture was stirred at room temperature until the hydroxyethyl acrylate content had fallen below 0.1%. Thereafter, the mixture was poured onto 0.5 l of ice-water and acidified with 1 N aqueous hydrochloric acid. The aqueous phase was extracted three times with 0.5 l each time of tert-butyl methyl ether. The organic phase was washed with 10% sodium hydrogencarbonate solution, dried over sodium sulfate and filtered. Another 0.05 g of 2,6-di-tert-butyl-4-methylphenol was added and the organic solvents were distilled off. The product was obtained as a colorless oil.
Quantity
51.1 g
Type
reactant
Reaction Step One
Name
pyridine toluene
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.05 g
Type
reactant
Reaction Step Two
Quantity
65 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0.5 L
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH2:7][OH:8])(=[O:4])[CH:2]=[CH2:3].C(C1C=C(C)C=C(C(C)(C)C)C=1O)(C)(C)C.[C:25](Cl)(=[O:32])[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1.Cl>N1C=CC=CC=1.C1(C)C=CC=CC=1>[C:1]([O:5][CH2:6][CH2:7][O:8][C:25](=[O:32])[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)(=[O:4])[CH:2]=[CH2:3] |f:4.5|

Inputs

Step One
Name
Quantity
51.1 g
Type
reactant
Smiles
C(C=C)(=O)OCCO
Name
pyridine toluene
Quantity
100 mL
Type
solvent
Smiles
N1=CC=CC=C1.C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.05 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O
Name
Quantity
65 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCCO
Step Four
Name
ice water
Quantity
0.5 L
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted three times with 0.5 l each time of tert-butyl methyl ether
WASH
Type
WASH
Details
The organic phase was washed with 10% sodium hydrogencarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
Another 0.05 g of 2,6-di-tert-butyl-4-methylphenol was added
DISTILLATION
Type
DISTILLATION
Details
the organic solvents were distilled off
CUSTOM
Type
CUSTOM
Details
The product was obtained as a colorless oil

Outcomes

Product
Name
Type
Smiles
C(C=C)(=O)OCCOC(C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.